Welcome to the BenchChem Online Store!
molecular formula C7H4Br3Cl B1400547 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene CAS No. 1350760-65-4

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

Cat. No. B1400547
M. Wt: 363.27 g/mol
InChI Key: JKJVAQQJQXBJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08742110B2

Procedure details

To 1,3-dibromo-2-chloro-5-methylbenzene (1000 mg, 3.52 mmol) was added NBS (688 mg, 3.87 mmol) and AIBN (57.7 mg, 0.352 mmol). The mixture was stirred at room temperature for 30 minutes and then heated to 80° C. overnight. The solution was evaporated and the residue was purified by silica gel chromatography (0-5% EtOAc/heaxnes) to provide the title compound (740 mg) as a clear oil.
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
688 mg
Type
reactant
Reaction Step One
Name
Quantity
57.7 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Br:9])[C:3]=1[Cl:10].C1C(=O)N([Br:18])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>>[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][Br:18])[CH:5]=[C:4]([Br:9])[C:3]=1[Cl:10]

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)C)Br)Cl
Name
Quantity
688 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
57.7 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (0-5% EtOAc/heaxnes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)CBr)Br)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.